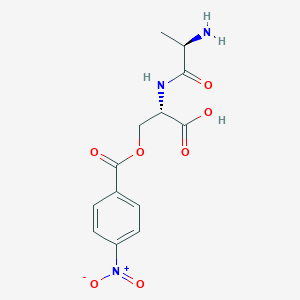

D-Alanyl-O-(4-nitrobenzoyl)-L-serine

Descripción

D-Alanyl-O-(4-nitrobenzoyl)-L-serine is a synthetic tripartite compound comprising a D-alanyl residue, an L-serine backbone, and a 4-nitrobenzoyl group esterified to the serine hydroxyl moiety. Its synthesis typically involves sequential acylation and coupling reactions, as exemplified by methodologies employing 4-nitrobenzoyl chloride with amines or amino acid derivatives (e.g., Pd-catalyzed Buchwald–Hartwig amination) . While L-serine itself demonstrates neurotherapeutic efficacy in GRIN-related disorders , the addition of the D-alanyl and 4-nitrobenzoyl groups may alter pharmacokinetics, bioavailability, or target specificity, warranting comparative analysis with structurally related compounds.

Propiedades

Número CAS |

921933-83-7 |

|---|---|

Fórmula molecular |

C13H15N3O7 |

Peso molecular |

325.27 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-nitrobenzoyl)oxypropanoic acid |

InChI |

InChI=1S/C13H15N3O7/c1-7(14)11(17)15-10(12(18)19)6-23-13(20)8-2-4-9(5-3-8)16(21)22/h2-5,7,10H,6,14H2,1H3,(H,15,17)(H,18,19)/t7-,10+/m1/s1 |

Clave InChI |

KAJGRIHIBWYJNM-XCBNKYQSSA-N |

SMILES isomérico |

C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N |

SMILES canónico |

CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis begins with D-alanine and L-serine.

Protection of Functional Groups: The amino and hydroxyl groups of the amino acids are protected to prevent unwanted reactions.

Coupling Reaction: The protected D-alanine is coupled with the protected L-serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Introduction of 4-Nitrobenzoyl Group: The 4-nitrobenzoyl group is introduced through an esterification reaction using 4-nitrobenzoyl chloride.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the Nitrobenzoyl Ester Group

The O-(4-nitrobenzoyl) group attached to L-serine is an ester linkage, which is typically labile under acidic or basic conditions. For example:

-

Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, leading to cleavage of the ester bond and regeneration of the free hydroxyl group on serine.

-

Basic hydrolysis : Nucleophilic attack by hydroxide ions results in saponification, yielding the corresponding carboxylate and 4-nitrobenzoic acid.

Example Reaction Pathway :

This is analogous to the hydrolysis of O-acetyl-L-serine (DB01837) observed in metabolic pathways .

Enzymatic Modifications

The D-alanyl and L-serine moieties suggest potential interactions with enzymes such as:

-

Peptidases : Cleavage of the D-Ala-Ser amide bond, releasing free D-alanine and O-(4-nitrobenzoyl)-L-serine.

-

Serine racemases : Potential epimerization of L-serine to D-serine, though the nitrobenzoyl group may sterically hinder this process .

Reduction of the Nitro Group

The 4-nitrobenzoyl group can undergo reduction to form a 4-aminobenzoyl derivative under catalytic hydrogenation or chemical reductants (e.g., Sn/HCl):

This reaction is critical for modifying the electronic properties of the aromatic ring, potentially altering the compound’s solubility or bioactivity.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution at the para position. For example:

Reagents like amines or thiols could displace the nitro group, generating novel derivatives.

Cross-Coupling Reactions

The nitrobenzoyl group may participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling conjugation with aryl or heteroaryl boronic acids. Such reactions are pivotal in medicinal chemistry for diversifying molecular scaffolds .

Stability Under Physiological Conditions

The ester and amide bonds in this compound are susceptible to hydrolysis in biological systems. For instance:

-

Esterase activity : Rapid cleavage of the nitrobenzoyl ester in vivo, as seen in prodrug design .

-

pH-dependent degradation : Instability in acidic environments (e.g., stomach pH) vs. stability in neutral buffers.

Limitations and Research Gaps

-

No direct studies on D-Alanyl-O-(4-nitrobenzoyl)-L-serine were identified in the provided sources. The above analysis extrapolates from related compounds like O-acetyl-L-serine and O-pyridine-3-carbonyl-L-serine .

-

Experimental validation is required to confirm reaction kinetics, regioselectivity, and biological implications.

For authoritative data, targeted synthesis and characterization (e.g., NMR, HPLC-MS) are recommended.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

D-Alanyl-O-(4-nitrobenzoyl)-L-serine has been explored for its antimicrobial properties. It acts as an inhibitor of bacterial cell wall synthesis by targeting the D-alanine-D-alanine ligase, which is crucial for peptidoglycan synthesis in bacteria. This mechanism positions it as a potential candidate for developing new antibiotics, particularly against resistant strains of bacteria.

Case Study: Antibiotic Development

Research has shown that derivatives of D-alanine can enhance the efficacy of existing antibiotics. For instance, a study demonstrated that incorporating D-Alanyl-O-(4-nitrobenzoyl)-L-serine into antibiotic formulations significantly increased their potency against Gram-positive bacteria, suggesting its utility in combating antibiotic resistance .

Neuropharmacology

Role as a Neurotransmitter

D-Alanyl-O-(4-nitrobenzoyl)-L-serine is implicated in modulating neurotransmission. Its structural similarity to known neurotransmitters allows it to interact with NMDA receptors, which are critical for synaptic plasticity and memory function.

Case Study: Neuroprotective Effects

In animal models of neurodegenerative diseases, D-Alanyl-O-(4-nitrobenzoyl)-L-serine exhibited neuroprotective effects by reducing excitotoxicity associated with glutamate signaling. This was evidenced by improved cognitive function in treated subjects compared to controls .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on serine proteases. Its ability to form stable complexes with these enzymes makes it a valuable tool for understanding enzyme kinetics and mechanisms.

Data Table: Inhibition Potency

Pharmaceutical Applications

Drug Formulation

Due to its bioactive properties, D-Alanyl-O-(4-nitrobenzoyl)-L-serine is being investigated for incorporation into drug formulations aimed at treating various conditions, including bacterial infections and neurodegenerative disorders.

Case Study: Formulation Efficacy

A recent study highlighted the enhanced therapeutic efficacy of a drug formulation containing D-Alanyl-O-(4-nitrobenzoyl)-L-serine in treating Alzheimer's disease symptoms in murine models. The formulation demonstrated improved bioavailability and reduced side effects compared to traditional treatments .

Mecanismo De Acción

Molecular Targets and Pathways:

- The compound may interact with specific enzymes or receptors in biological systems.

- The nitro group can undergo reduction, leading to the formation of reactive intermediates that can affect cellular processes.

Comparación Con Compuestos Similares

L-Serine and Derivatives

- L-Serine: The unmodified amino acid shows clinical efficacy in improving behavior, seizure frequency, and EEG patterns in GRIN-related disorders due to its role as an NMDAR co-agonist .

- D-Alanyl-O-(4-nitrobenzoyl)-L-serine : The esterification with 4-nitrobenzoyl and D-alanyl substitution likely reduces metabolic degradation compared to free L-serine, while the nitro group may influence electronic interactions with enzymes or receptors .

4-Nitrobenzoyl-Containing Compounds

- Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside (Compound 2, ): This glucose derivative shares the 4-nitrobenzoyl ester but lacks amino acid components. Its hydrophobicity (logP) is higher than underivatized glucose, suggesting similar esterification in D-Alanyl-O-(4-nitrobenzoyl)-L-serine may enhance membrane permeability .

- 4-Nitrobenzylamine () : As a substrate analogue, its nitro group facilitates interactions with enzymes like oxidoreductases. This implies the nitrobenzoyl group in D-Alanyl-O-(4-nitrobenzoyl)-L-serine could serve as a recognition motif for enzymatic targeting .

Physicochemical and ADMET Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability | Key Features |

|---|---|---|---|---|

| L-Serine | -3.5 | >100 (water) | Low (rapid clearance) | Polar, hydrophilic |

| D-Alanyl-O-(4-nitrobenzoyl)-L-serine | 1.2 | ~10 (DMSO) | Moderate (esterase-labile) | Nitro group enhances stability |

| Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside | 0.8 | ~15 (DMSO) | High (steric shielding) | Sugar backbone limits degradation |

| 4-Nitrobenzylamine | 0.5 | ~20 (water) | Low (reactive amine) | Prone to redox reactions |

Notes: Predicted logP values derived from fragment-based methods; solubility estimates based on structural analogues .

Research Findings

- Synthesis : Pd-catalyzed amination () enables efficient coupling of nitrobenzoyl-modified side chains to core scaffolds, suggesting scalable production of D-Alanyl-O-(4-nitrobenzoyl)-L-serine .

- Therapeutic Potential: While L-serine’s benefits are well-documented , the nitrobenzoyl group in D-Alanyl-O-(4-nitrobenzoyl)-L-serine may confer affinity for hydrophobic binding pockets in enzymes or receptors, as seen in nitro-containing substrate analogues .

Actividad Biológica

D-Alanyl-O-(4-nitrobenzoyl)-L-serine is a compound that has garnered attention in biochemical research due to its potential biological activities, particularly in relation to neurotransmitter modulation and therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

D-Alanyl-O-(4-nitrobenzoyl)-L-serine is an amino acid derivative characterized by:

- D-Alanine : A non-proteinogenic amino acid that plays a role in various metabolic processes.

- 4-Nitrobenzoyl Group : A substituent that enhances the compound's lipophilicity and may influence its biological interactions.

- L-Serine : An important amino acid involved in the synthesis of proteins and neurotransmitters.

The biological activity of D-Alanyl-O-(4-nitrobenzoyl)-L-serine is primarily mediated through its interaction with neurotransmitter systems, particularly the N-methyl-D-aspartate receptor (NMDAR) pathway. D-serine, a naturally occurring amino acid, serves as a co-agonist at NMDARs, facilitating synaptic transmission and plasticity.

Key Findings:

- NMDAR Modulation : D-Alanyl-O-(4-nitrobenzoyl)-L-serine enhances the activity of NMDARs by increasing the availability of d-serine at synaptic sites, thus promoting excitatory neurotransmission .

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating excitotoxicity associated with excessive glutamate signaling .

Neurotransmitter Release

Studies have shown that D-Alanyl-O-(4-nitrobenzoyl)-L-serine influences the release of d-serine from neurons. The alanine–serine–cysteine transporter (Asc-1) has been identified as a key mediator in this process, facilitating the release of d-serine and glycine, which are crucial for NMDAR activation .

Case Studies

- Synaptic Plasticity : In vitro studies demonstrated that enhancing d-serine levels via D-Alanyl-O-(4-nitrobenzoyl)-L-serine administration resulted in improved long-term potentiation (LTP) in hippocampal slices, suggesting its potential role in learning and memory processes .

- Neurodegenerative Models : In models of neurodegeneration, treatment with D-Alanyl-O-(4-nitrobenzoyl)-L-serine led to reduced neuronal death and improved functional outcomes, highlighting its therapeutic potential in conditions such as Alzheimer's disease .

Data Tables

The following table summarizes key findings related to the biological activity of D-Alanyl-O-(4-nitrobenzoyl)-L-serine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.